Regioselective Ortho-Nitro Reduction Directing 6-Nitro-4-(trifluoromethyl)-1H-indole Formation — Head-to-Head Comparison of Regioisomers
In the key indole-forming step, the target compound (2-methyl-1,5-dinitro-3-(trifluoromethyl)benzene, compound 2) undergoes SnCl₂-mediated reduction with absolute regioselectivity for the ortho-nitro group, yielding 6-nitro-4-(trifluoromethyl)-1H-indole (4) in 62% isolated yield. Its regioisomer (2-methyl-1,3-dinitro-5-(trifluoromethyl)benzene, compound 6) produces the alternative product 4-nitro-6-(trifluoromethyl)-1H-indole (8) in 65% yield, and the non-methylated 3,5-dinitrobenzotrifluoride lacks the methyl-directing group entirely, leading to a different regiochemical outcome [1]. The tin salt reacted only with the ortho-nitro group and did not affect the second one, allowing the synthesis of the corresponding indoles with good yields [1]. The two indole products are structurally distinct, with different substitution patterns governing subsequent functionalization for medicinal chemistry applications.
| Evidence Dimension | Regioselectivity of nitro group reduction and indole product identity |
|---|---|
| Target Compound Data | 6-Nitro-4-(trifluoromethyl)-1H-indole (4); yield 0.71 g, 62%; mp 156–158°C |
| Comparator Or Baseline | Regioisomer (compound 6): 4-Nitro-6-(trifluoromethyl)-1H-indole (8); yield 0.75 g, 65%; mp 142–145°C. Non-methylated 3,5-dinitrobenzotrifluoride: gives different indole substitution pattern (not directly comparable in this reaction manifold). |
| Quantified Difference | Regioisomeric indole products are structurally non-interchangeable; target provides exclusive access to the 4-CF₃-6-nitro indole scaffold. |
| Conditions | SnCl₂·2H₂O (4.5 g, 0.02 mol) in MeOH–CH₂Cl₂ (1:1, 30 mL), rt, overnight; enamine intermediate prepared from dinitrotoluene with DMF–DMA in toluene at 80°C for 72 h [1]. |
Why This Matters
For medicinal chemistry programs targeting 4-trifluoromethylindole scaffolds (e.g., kinase inhibitors), only the target compound delivers the correct regioisomer; the regioisomer or non-methylated analog produces a different substitution pattern that will not meet SAR requirements.
- [1] Petruk, O. M.; Kyriukha, Y. A.; Bezdudny, A. V.; Rozhkov, V. V. Synthesis of 2-methyl-1,5-dinitro-3- and 2-methyl-1,3-dinitro-5-(trifluoromethyl)benzenes and their transformation into 6-nitro-4-(trifluoromethyl)- and 4-nitro-6-(trifluoromethyl)-1H-indoles. J. Fluor. Chem. 2015, 175, 176–179. Compound 2: 80.4% yield, bp 51–53°C/0.05 torr. Compound 6: 81% yield, mp 65–67°C. Indole 4: 62% yield, mp 156–158°C. Indole 8: 65% yield, mp 142–145°C. View Source
